molecular formula C20H18ClNO3S B2549803 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380180-99-2

2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide

Cat. No.: B2549803
CAS No.: 2380180-99-2
M. Wt: 387.88
InChI Key: IYZRUTCXBBFYBR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a synthetic compound that features a chlorophenoxy group, a hydroxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Introduction of the Hydroxyphenyl Group: This step involves the reaction of the chlorophenoxy intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Incorporation of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The thiophene ring makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used to study the interactions of chlorophenoxy and thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetic acid
  • 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
  • 2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c21-16-7-9-17(10-8-16)25-13-20(24)22-12-18(23)14-3-5-15(6-4-14)19-2-1-11-26-19/h1-11,18,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRUTCXBBFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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